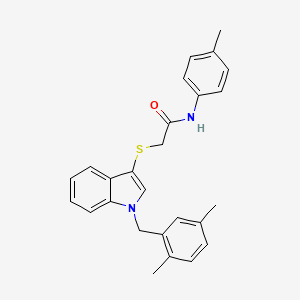

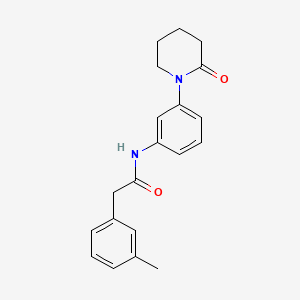

![molecular formula C16H9Cl2N3O3S B2508834 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 312925-42-1](/img/structure/B2508834.png)

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide" is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of the target molecule. These papers discuss the synthesis, characterization, and structural analysis of various benzamide derivatives with nitro, chloro, and thiazol substituents, which are relevant to understanding the target compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an amine with an acid chloride or an acid anhydride. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride followed by treatment with 2-methyl benzoic acid . Similar methods could be applied to synthesize the target compound, with the appropriate thiazol and nitrobenzoyl precursors.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of benzamide derivatives. For instance, the structure of N-p-nitrobenzoyl-N'-p-chlorophenylthiourea was determined using XRD, revealing a monoclinic space group and specific unit cell dimensions . The molecular structure of the target compound would likely exhibit similar features, such as defined dihedral angles between aromatic rings and specific orientations of substituent groups.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution and reactions with electrophiles. The paper on N-chloro-N-methoxy-4-nitrobenzamide describes its selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN . The target compound may also participate in similar reactions, with its reactivity influenced by the electron-withdrawing nitro group and the electron-donating thiazol ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups. The IR spectra of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea derivatives showed significant stretching vibrations corresponding to various functional groups . The target compound would exhibit its own characteristic IR spectrum, with peaks corresponding to the nitro, amide, and thiazol groups. The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, also affect the physical properties, as seen in the crystal structure analysis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide .

Applications De Recherche Scientifique

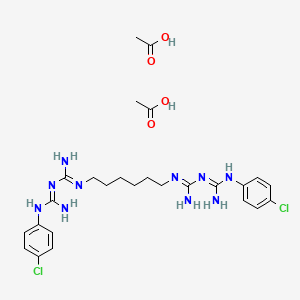

Antibacterial Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide and its derivatives have been explored for their antibacterial properties. A study highlighted the solvent-free synthesis of novel sulfonamides containing a 2-amino-1,3-thiazole fragment, which were evaluated for their antibacterial activity against S. aureus and E. coli. The compounds, specifically N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides, demonstrated promising results, and their biological behavior was predicted in silico (Rafiee Pour et al., 2019).

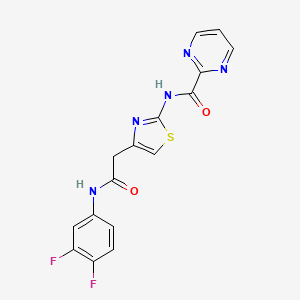

Anticonvulsant Potential

Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. A specific study conducted at the medicinal chemistry department of NUPh synthesized N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure. This substance has been patented and is proposed for further preclinical studies (Sych et al., 2018).

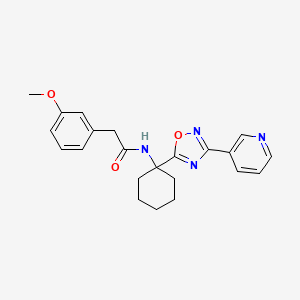

Crystal Engineering

The compound and its derivatives have also been studied in the context of crystal engineering. Research has shown that molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions are present in complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine. The crystal structure of 4-nitrobenzamide·4-iodobenzamide has an amide dimer tape and iodo⋯nitro interaction in orthogonal directions, showing structural insulation in hydrogen bonding and halogen bonding domains (Saha et al., 2005).

Synthesis of Thermally Stable Polymers

The compound's derivatives have been used in the synthesis of novel polymers with significant thermal stability. A new diamine monomer containing flexible sulfone, sulfide, and amide units was prepared using a precursor involving N-(4-mercapto-phenyl)-4-nitrobenzamide. The resulting polymers were characterized for their physical properties, including thermal behavior, stability, solubility, and inherent viscosity, indicating their potential use in advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Synthesis of Antimicrobial Compounds

Synthesis and screening of benzothiazole derivatives, related to the chemical structure of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, have shown significant biological activities against various pathogens like Streptococcus pyogenes. The synthesized derivatives demonstrated potent antibacterial activity, especially with hydroxy substitution at benzothiazole (Gupta, 2018).

Propriétés

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O3S/c17-12-6-3-10(7-13(12)18)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVUCBHBEQLXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

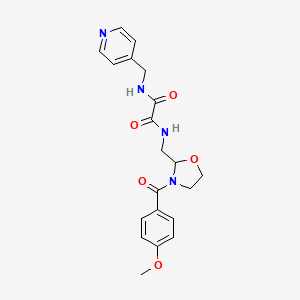

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

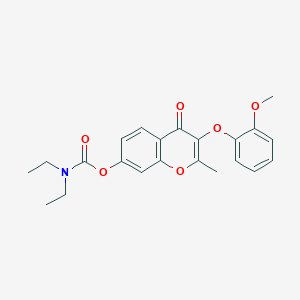

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)

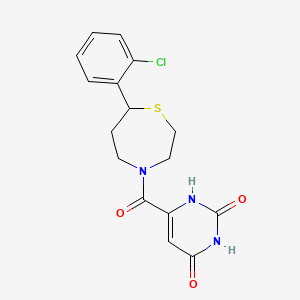

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)

![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)

![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)